D2 vs. D1 Receptor Selectivity: 1000-Fold Higher Affinity for D2
Carmoxirole demonstrates exceptional D2/D1 selectivity, with approximately 1000-fold higher affinity for the dopamine D2 receptor compared to the D1 receptor [1]. In vitro binding assays confirmed high affinity for D2 receptors combined with negligible binding to D1 receptors [1]. This contrasts with non-selective dopamine agonists that activate both D1 and D2 subtypes, leading to mixed cardiovascular effects including reflex tachycardia [2].
| Evidence Dimension | D2 vs. D1 receptor binding affinity ratio |
|---|---|
| Target Compound Data | ~1000-fold higher affinity for D2 over D1 |
| Comparator Or Baseline | Non-selective dopamine agonists: mixed D1/D2 activity; Bromocriptine: D2-selective but with central penetration [2] |
| Quantified Difference | Carmoxirole: D2/D1 ratio ~1000; Comparators: variable D1 activation leading to reflex sympathetic tone increase [2] |
| Conditions | In vitro radioligand binding assays using recombinant or native dopamine receptors |
Why This Matters
D1 activation causes vasodilation and reflex tachycardia, which may be undesirable in certain hypertensive phenotypes; pure D2 selectivity provides a distinct hemodynamic profile suitable for specific experimental models.
- [1] Haase AF, et al. Neurochemical profile of EMD 45609 (carmoxirole), a dopamine DA2-receptor agonist. Naunyn Schmiedebergs Arch Pharmacol. 1991 Jun;343(6):588-94. doi: 10.1007/BF00184289. PMID: 1682817. View Source
- [2] Luchsinger A, et al. Comparative effects of dopaminergic agonists on cardiovascular, renal, and renin-angiotensin systems in hypertensive patients. J Clin Pharmacol. 1992 Jan;32(1):55-60. doi: 10.1002/j.1552-4604.1992.tb03788.x. PMID: 1346790. View Source
